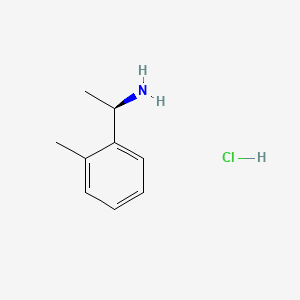

(R)-1-(o-Tolyl)ethanamine hydrochloride

Beschreibung

Significance of Enantiomerically Pure Amines in Pharmaceutical and Agrochemical Industries

The demand for enantiomerically pure compounds, particularly amines, is a direct consequence of their profound impact on the pharmaceutical and agrochemical sectors. nih.govdiplomatacomercial.com It is estimated that approximately 40% of chiral drugs feature a chiral amine as a core structural component. openaccessgovernment.org The specific three-dimensional arrangement of atoms in a single enantiomer is often essential for effective interaction with biological targets like enzymes and receptors, which are themselves chiral. enamine.net

In the pharmaceutical industry, the use of single-enantiomer drugs can lead to improved therapeutic outcomes. vedantu.com A classic example that underscores the importance of enantiomeric purity is the drug Thalidomide, where one enantiomer had the intended therapeutic effect, while the other caused severe birth defects. openaccessgovernment.org Consequently, regulatory bodies now encourage the development of single-enantiomer drugs to enhance safety and efficacy. enamine.net The synthesis of a wide array of medications, including painkillers, antihistamines, and antidepressants, relies on chiral amines as key intermediates. diplomatacomercial.comvedantu.com

Similarly, the agrochemical industry increasingly recognizes the benefits of using single-enantiomer pesticides and herbicides. acs.orgnih.gov Often, the desired biological activity resides in only one of the enantiomers. acs.org The use of enantiomerically pure agrochemicals can offer several advantages, including higher efficiency, lower application rates, and reduced environmental impact due to the elimination of the inactive or less active "isomeric ballast". nih.govacs.org Despite these benefits, many chiral agrochemicals are still marketed as racemic mixtures (a 1:1 mixture of both enantiomers), though there is a growing trend towards the development of single-isomer products. researchgate.netnih.govnih.gov This shift is driven by both economic incentives and a greater understanding of the environmental fate and toxicology of individual stereoisomers. acs.orgnih.gov

Overview of (R)-1-(o-Tolyl)ethanamine Hydrochloride as a Key Chiral Building Block

This compound is a prominent example of a chiral amine that serves as a valuable building block in asymmetric synthesis. bldpharm.com As a chiral compound, it provides a pre-existing stereocenter that can be used to control the stereochemical outcome of a chemical reaction, enabling the synthesis of other complex chiral molecules with a high degree of purity.

This compound is the hydrochloride salt of (R)-1-(o-Tolyl)ethanamine. The salt form often provides improved stability and handling characteristics compared to the free amine. Its utility in organic synthesis is widespread, finding application as a chiral auxiliary, a resolving agent for racemic mixtures of acids, and as a key intermediate in the synthesis of more complex chiral molecules. sigmaaldrich.com The presence of the ortho-tolyl group (a methyl group on the benzene (B151609) ring adjacent to the ethylamine (B1201723) substituent) can influence the steric environment around the chiral center, which can be exploited to achieve high levels of stereoselectivity in various chemical transformations.

Below are some of the key properties of (R)-1-(o-Tolyl)ethanamine and its hydrochloride salt:

| Property | Value |

| (R)-1-(o-Tolyl)ethanamine | |

| Molecular Formula | C₉H₁₃N nih.gov |

| Molecular Weight | 135.21 g/mol nih.gov |

| IUPAC Name | (1R)-1-(2-methylphenyl)ethanamine nih.gov |

| This compound | |

| Molecular Formula | C₉H₁₄ClN sun-shinechem.com |

| Molecular Weight | 171.67 g/mol sigmaaldrich.com |

| CAS Number | 856562-88-4 sun-shinechem.comsigmaaldrich.com |

| Purity | Typically ≥95% achemblock.comcrysdotllc.com |

| Appearance | Solid powder sun-shinechem.com |

| Solubility | Soluble in DMSO sun-shinechem.com |

The strategic importance of this compound lies in its ability to facilitate the creation of enantiomerically pure compounds, which is a critical requirement for the development of modern, effective, and safe pharmaceuticals and agrochemicals.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1R)-1-(2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Resolution Strategies for R 1 O Tolyl Ethanamine and Its Racemic Precursors

Diastereomeric Salt Formation and Fractional Crystallization

The classical method of resolving a racemic amine, such as (±)-1-(o-tolyl)ethanamine, involves its reaction with an enantiomerically pure chiral acid. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.orgresearchgate.net Once separated, the desired enantiomer is liberated from its salt by treatment with a base.

Utilization of Chiral Carboxylic Acids (e.g., Tartaric Acid, Mandelic Acid Derivatives, Isopropylidene Glycerol Hemiphthalate)

The choice of the resolving agent is a critical parameter for a successful diastereomeric salt resolution. A suitable agent should form well-defined crystalline salts with a significant difference in solubility between the two diastereomers. researchgate.netnih.gov

Tartaric Acid: As a readily available and inexpensive chiral acid, tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA), are frequently used for the resolution of racemic bases. nih.govmdpi.com For instance, the resolution of the structurally similar (1-methyl-2-phenyl)-ethylamine has been accomplished using (R,R)-Tartaric Acid. gavinpublishers.com The acidic Ca2+ salt of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid has also proven effective in resolving various dialkyl-arylphosphine oxides through coordination complex formation. mdpi.com This principle of forming diastereomeric salts with different crystalline structures and solubilities is directly applicable to the resolution of 1-(o-tolyl)ethanamine.

Mandelic Acid Derivatives: Mandelic acid and its substituted analogs are another important class of resolving agents for amines. libretexts.org The resolution process involves the formation of diastereomeric salts, where the efficiency of separation is governed by the molecular recognition and packing within the crystal lattice. nih.gov Studies on halogenated mandelic acids have shown that they can be resolved using chiral amines, and conversely, chiral mandelic acid can be used to resolve racemic amines. nih.gov The selection of the appropriate mandelic acid derivative depends on the specific substrate to maximize the difference in solubility between the resulting diastereomeric salts.

Isopropylidene Glycerol Hemiphthalate: While specific data on its use with 1-(o-tolyl)ethanamine is scarce, this type of chiral resolving agent, featuring a phthalic acid monoester derived from a chiral alcohol, represents another option for forming diastereomeric salts with racemic amines.

Optimization of Solvent Systems and Crystallization Conditions for Diastereomeric Salts

The success of fractional crystallization is highly dependent on the choice of solvent and the precise control of crystallization conditions. researchgate.net The solvent affects the solubilities of the diastereomeric salts and, consequently, the resolution efficiency. A systematic screening of various solvents or solvent mixtures is often necessary to identify the optimal system. veranova.com

Key parameters that require optimization include:

Solvent Selection: The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol), ketones, esters, and aqueous mixtures. gavinpublishers.com For example, in the resolution of a racemic carboxylic acid, an acetonitrile/water mixture was found to be effective. nih.gov

Temperature: Temperature gradients are used to control the crystallization process. Cooling a saturated solution slowly can promote the selective crystallization of the less soluble diastereomer. gavinpublishers.com

Concentration and Stoichiometry: The concentration of the reactants and the molar ratio of the resolving agent to the racemate can significantly influence the yield and enantiomeric purity of the product. nih.govresearchgate.net Using a sub-stoichiometric amount of the resolving agent (half-equivalent method) can sometimes be more effective. mdpi.comgavinpublishers.com

Seeding: Introducing a small crystal of the desired pure diastereomeric salt (seeding) can induce its crystallization and improve the efficiency and reproducibility of the resolution. google.com

The following table illustrates the impact of crystallization time and temperature on the enantiomeric purity and yield for the resolution of a related amine, (1-methyl-2-phenyl)-ethylamine, with tartaric acid.

Table 1: Effect of Crystallization Conditions on the Resolution of (1-methyl-2-phenyl)-ethylamine

| Temperature (°C) | Time | Yield (%) | Enantiomeric Purity (%) |

|---|---|---|---|

| ~60 (then cooled) | A few minutes | 87.5 | 83.5 |

| 5 | Overnight | 97.0 | 44.0 |

Data adapted from a study on a structurally similar amine. gavinpublishers.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, typically lipases, which catalyze a reaction (e.g., acylation) on one enantiomer of a racemic mixture at a much higher rate than the other. nih.gov This results in a mixture of a slower-reacting enantiomer and a faster-reacting, now-modified enantiomer, which can then be separated.

Application of Lipase (B570770) Enzymes (e.g., Candida antarctica Lipase B, Chirazyme L2/L6)

Candida antarctica Lipase B (CALB): CALB is one of the most robust and widely used biocatalysts for the kinetic resolution of both chiral alcohols and amines due to its high activity and enantioselectivity. nih.govrsc.orgnih.gov It is often used in an immobilized form, such as Novozym 435, which enhances its stability and reusability. nih.govnih.gov The enzyme demonstrates a preference for acylating the (R)-enantiomer of many primary amines. While direct studies on 1-(o-tolyl)ethanamine are not widely published, the extensive successful application of CALB for resolving structurally similar amines, such as 1-phenylethylamine, strongly suggests its suitability for this purpose. nih.gov

Chirazyme L2/L6: Chirazyme L2 and L6 are commercial preparations of lipases that are also employed in kinetic resolutions. For instance, Candida antarctica lipase A (Chirazyme L5) has been used for the asymmetric amide formation from β-amino acid esters. researchgate.net The selection between different lipase preparations depends on the specific substrate and reaction conditions to achieve the highest possible enantioselectivity (E-value).

Effect of Acyl Donors and Reaction Parameters on Enantioselectivity

The outcome of an enzymatic kinetic resolution is significantly influenced by the choice of the acyl donor and other reaction parameters such as solvent and temperature.

Acyl Donors: The structure of the acyl donor can have a profound impact on both the reaction rate and the enantioselectivity. Activated esters, such as vinyl or ethyl esters of short-chain carboxylic acids, are commonly used. For example, vinyl acetate (B1210297) is a frequent choice for the CALB-catalyzed resolution of alcohols. researchgate.net For amines, acyl donors like ethyl acetate or alkyl methoxyacetates are often employed. The choice of an appropriate acyl donor can be crucial; for some substrates, longer-chain esters may be preferred by the lipase. nih.gov

Reaction Parameters:

Solvent: The reaction is typically carried out in non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE). nih.gov The solvent can affect the enzyme's conformation and, therefore, its activity and selectivity.

Temperature: Temperature affects the enzyme's stability and reaction rate. A balance must be struck to ensure a reasonable reaction time without denaturing the enzyme. Typical temperatures range from 30°C to 50°C. nih.gov

Enzyme and Substrate Concentration: Optimizing the concentrations of the enzyme and the racemic amine is necessary for efficient conversion.

The table below presents data on the CALB-catalyzed resolution of various β-amino esters, illustrating the enzyme's effectiveness and the high enantioselectivities that can be achieved.

Table 2: CALB-Catalyzed Resolution of Various β-Amino Esters

| Substrate | Acyl Donor | Enantioselectivity (E) |

|---|---|---|

| Ethyl 3-aminobutyrate | Butyl butyrate | >100 |

| Ethyl 3-amino-3-phenylpropanoate | 2,2,2-Trifluoroethyl butanoate | 40 |

| Ethyl 3-amino-4-methylpentanoate | 2,2,2-Trifluoroethyl butanoate | >100 |

Data from a study on the resolution of β-amino esters, demonstrating the high enantioselectivity of CALB. researchgate.net

Chromatographic Resolution Techniques (Chiral HPLC, GC)

Chromatographic methods offer a powerful analytical and preparative tool for separating enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP). gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining the enantiomeric purity and for the preparative separation of enantiomers. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most versatile and are used extensively for separating a broad range of chiral compounds, including amines. chromatographyonline.com For the analysis of 1-(o-tolyl)ethanamine, a suitable polysaccharide-based column would be selected, and the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers.

Chiral Gas Chromatography (GC): Chiral GC is another effective technique, particularly for volatile compounds. gcms.cz For the analysis of primary amines like 1-(o-tolyl)ethanamine, derivatization is typically required to improve volatility and chromatographic performance. wiley.com The amine is often converted into an amide using a reagent like trifluoroacetic anhydride (B1165640) (TFAA). wiley.comsigmaaldrich.com The resulting diastereomeric amides can then be separated on a chiral GC column, often one containing a derivatized cyclodextrin (B1172386) as the CSP. The separation conditions, such as the temperature program and carrier gas flow rate, are optimized to maximize resolution. wiley.com

The following table outlines typical conditions for the chiral HPLC separation of a related aromatic amine.

Table 3: Example of Chiral HPLC Conditions for 1-(1-Naphthyl)ethylamine

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® V2 (Vancomycin-based CSP) |

| Mobile Phase | Methanol / 20 mM Ammonium Acetate (90:10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

Data from a standard application note for a structurally similar amine. sigmaaldrich.com

Mechanistic Investigations of Reactions Involving R 1 O Tolyl Ethanamine Hydrochloride and Its Derivatives

Mechanistic Studies on Asymmetric Hydrogen Transfer Reactions

Asymmetric hydrogen transfer reactions are powerful tools for the synthesis of chiral alcohols and amines. The mechanism of these reactions, particularly concerning the mode of substrate-catalyst interaction and the nature of the active species, has been a subject of intense investigation.

The transfer of hydrogen from a donor molecule to a substrate, mediated by a metal catalyst, can proceed through two primary mechanistic pathways: inner-sphere and outer-sphere mechanisms.

In an inner-sphere mechanism , the substrate directly coordinates to the metal center, becoming part of the primary coordination sphere before the hydrogen transfer occurs. This pathway often involves the displacement of a ligand from the catalyst. In contrast, an outer-sphere mechanism does not involve direct coordination of the substrate to the metal. Instead, the hydrogen transfer occurs while the substrate remains in the second coordination sphere, often facilitated by hydrogen bonding or other non-covalent interactions with the ligands of the catalyst.

For asymmetric hydrogenations catalyzed by ruthenium complexes bearing diamine ligands, which are structurally related to derivatives of (R)-1-(o-Tolyl)ethanamine, extensive research suggests the prevalence of an outer-sphere mechanism. nih.govnih.gov For instance, in the hydrogenation of ketones catalyzed by BINAP/diamine-ruthenium(II) complexes, it is proposed that the reaction proceeds via a nonclassical metal-ligand bifunctional mechanism. nih.gov In this model, a hydride on the ruthenium and a proton from a coordinated amine ligand are transferred to the carbonyl group of the ketone through a six-membered pericyclic transition state, without the ketone directly binding to the metal. nih.gov More recent computational studies on similar systems have refined this view, suggesting that a hydride is transferred in an outer-sphere manner to form an ion pair, with this step being both rate-determining and enantio-determining. nih.gov

The choice between an inner-sphere and an outer-sphere pathway is influenced by several factors, including the nature of the metal, the ligands, the substrate, and the reaction conditions. The general characteristics of these mechanisms are summarized in the table below.

| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |

| Substrate Interaction | Direct coordination to the metal center | No direct coordination; interaction with ligands |

| Coordination Sphere | Primary | Secondary |

| Key Step | Ligand substitution followed by insertion or migratory insertion | Concerted or stepwise transfer of H⁻ and H⁺ |

| Catalyst Requirement | Requires a vacant coordination site or a labile ligand | Does not require a vacant coordination site |

| Example System | Wilkinson's catalyst hydrogenation | Noyori-type asymmetric hydrogenation of ketones nih.govnih.gov |

In a catalytic cycle, the species that is present in the highest concentration is known as the resting state. Identifying the resting state and other key intermediates is vital for understanding the catalytic cycle and for overcoming limitations in catalyst activity.

In the context of asymmetric hydrogen transfer reactions catalyzed by ruthenium-diamine complexes, several species have been identified or proposed as intermediates or off-loop species. For the hydrogenation of ketones, the key intermediate is often a ruthenium hydride species. nih.gov ESI-TOFMS and NMR spectroscopy have detected the presence of [RuH(diphosphine)(diamine)]⁺ and its solvate complexes, which are considered to be central to the catalytic cycle. nih.gov

The catalytic cycle for the asymmetric hydrogenation of ketones by Ru(II)-diamine complexes is generally understood to involve the following key steps:

Activation of the precatalyst to form a ruthenium hydride species.

Interaction of the ruthenium hydride with the substrate in the outer coordination sphere.

Transfer of a hydride from the metal and a proton from the diamine ligand to the substrate.

Release of the product and regeneration of the active catalyst.

The presence of a base can significantly accelerate the reaction, but an excess of base can also lead to the formation of unreactive species, thus inhibiting the catalysis. nih.gov This highlights the delicate balance of reaction conditions required for optimal performance.

Electrochemical Reaction Mechanisms of Amine Transformations

The electrochemical oxidation of amines, including chiral benzylic amines structurally similar to (R)-1-(o-Tolyl)ethanamine, offers a sustainable and alternative route to traditional chemical oxidation methods for the synthesis of valuable compounds like imines and nitriles. nih.govnih.gov The mechanism of these electrochemical transformations typically involves the initial single-electron transfer from the amine to the anode, generating a nitrogen-centered radical cation. nih.gov

The subsequent fate of this radical cation depends on the reaction conditions and the structure of the amine. For primary amines like (R)-1-(o-Tolyl)ethanamine, the proposed mechanistic steps for electrochemical oxidation often include:

Initial Oxidation: The amine undergoes a one-electron oxidation at the anode to form a radical cation.

Deprotonation: The radical cation loses a proton from the nitrogen atom to form a neutral aminyl radical.

Second Oxidation/Deprotonation: This is followed by a second electron transfer and another deprotonation from the α-carbon to yield an imine.

Further Oxidation (for nitrile synthesis): The resulting imine can be further oxidized to a nitrile under appropriate conditions.

The efficiency and selectivity of these reactions can be influenced by the choice of electrode material, electrolyte, and solvent system. nih.gov For instance, the use of redox mediators, such as ferrocene (B1249389) derivatives, can facilitate the electron transfer at lower potentials and mitigate electrode fouling. nih.gov In such mediated electrochemical oxidations, the mediator is first oxidized at the electrode and then, in turn, oxidizes the amine in the bulk solution. nih.gov

A general proposed pathway for the electrochemical oxidation of a primary benzylic amine is presented in the table below.

| Step | Transformation | Intermediate/Product |

| 1 | R-CH₂-NH₂ - e⁻ | [R-CH₂-NH₂]⁺• (Radical cation) |

| 2 | [R-CH₂-NH₂]⁺• - H⁺ | R-CH₂-NH• (Aminyl radical) |

| 3 | R-CH₂-NH• - e⁻ | [R-CH₂-NH]⁺ (N-cation) |

| 4 | [R-CH₂-NH]⁺ - H⁺ | R-CH=NH (Imine) |

| 5 | R-CH=NH → | R-C≡N (Nitrile) + 2H⁺ + 2e⁻ |

Mechanistic Insights into Dehydrogenation Reactions Yielding Imines

The dehydrogenation of amines to imines is a fundamental transformation in organic synthesis. This reaction can be achieved through various catalytic methods, including those employing transition metal complexes and metal-free organocatalysts. The mechanism of these reactions is highly dependent on the catalyst system used.

In metal-catalyzed dehydrogenations, such as those using iridium pincer complexes, the reaction is believed to proceed through the oxidative addition of an N-H bond to the metal center. hawaii.edu This is then followed by β-hydride elimination to release the imine and a dihydrido-metal complex. The subsequent release of dihydrogen regenerates the active catalyst. For amines with multiple potential dehydrogenation sites, the regioselectivity is often governed by steric and electronic factors. hawaii.edu

Metal-free oxidative coupling of benzylamines to imines has also been demonstrated using organocatalysts, such as salicylic (B10762653) acid derivatives, under an oxygen atmosphere. acs.org Mechanistic studies, including the use of radical scavengers like TEMPO, suggest a radical-based pathway. acs.org A possible mechanism involves the formation of a salt between the benzylamine (B48309) and the salicylic acid catalyst. This salt is then oxidized by oxygen to generate a phenoxy radical and a hydroperoxyl radical. The phenoxy radical can then abstract a hydrogen atom from the benzylamine, initiating a radical chain process that ultimately leads to the formation of the imine. acs.org

The table below summarizes the key features of these two distinct mechanistic pathways for the dehydrogenation of amines to imines.

| Feature | Metal-Catalyzed Dehydrogenation | Organocatalytic Oxidative Coupling |

| Catalyst | Transition metal complex (e.g., Iridium pincer complex) hawaii.edu | Organocatalyst (e.g., Salicylic acid derivative) acs.org |

| Oxidant | Often none (acceptorless dehydrogenation) | Molecular oxygen acs.org |

| Key Mechanistic Steps | Oxidative addition of N-H, β-hydride elimination hawaii.edu | Radical hydrogen abstraction acs.org |

| Key Intermediates | Metal-hydride and metal-amido species | Amine radical cation, phenoxy radical acs.org |

Derivatization and Analytical Methods for Chiral α Arylethylamines, Including R 1 O Tolyl Ethanamine Hydrochloride

Derivatization for Enhanced Spectroscopic Detection and Separation

Primary amines like (R)-1-(o-Tolyl)ethanamine often lack strong chromophores or fluorophores, making their detection at low concentrations challenging using standard UV or fluorescence detectors. Derivatization addresses this by covalently attaching a "tag" to the amine's functional group, which imparts desirable spectroscopic properties and can improve chromatographic behavior. thermofisher.comsdiarticle4.com

Derivatization is a key strategy to prepare amines for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). thermofisher.comactascientific.com The modification of the analyte can occur before it is introduced into the chromatographic system (pre-column) or within the system itself (on-column).

Pre-column Derivatization: This is the most common approach, where the analyte is chemically modified prior to injection. thermofisher.comactascientific.com This technique is widely used to convert analytes into derivatives with enhanced detector response, improved resolution, and increased selectivity. actascientific.comacademicjournals.org For HPLC, this involves adding a chromophore for UV detection or a fluorophore for fluorescence detection. sdiarticle4.com For GC analysis, derivatization is crucial for increasing the volatility and thermal stability of polar compounds like amines, allowing them to be analyzed effectively. wikipedia.orgnumberanalytics.com The process typically involves mixing the sample with a reagent solution, often with heating, to ensure the reaction goes to completion. rsc.org Automated pre-column derivatization systems can eliminate tedious manual steps, reduce errors, and improve method reproducibility. thermofisher.com

On-column and In-situ Derivatization: In this method, the derivatization reaction occurs directly on the analytical column or during sample preparation steps like extraction. On-fiber derivatization, a technique used in solid-phase microextraction (SPME) for GC-MS analysis, involves coating the SPME fiber with a derivatizing agent. nih.gov The fiber is then exposed to the sample, and the derivatization occurs in-situ before thermal desorption into the GC inlet. nih.gov This approach effectively combines sample preparation and derivatization into a single, efficient step. rsc.org

A variety of reagents are available to label primary and secondary amines, enhancing their detection. The choice of reagent depends on the analytical requirements, such as desired sensitivity and the type of detector available. These reagents react with the amine group to form stable derivatives with strong UV absorbance or fluorescence. thermofisher.comthermofisher.com

Common Tagging Reagents:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. sdiarticle4.comresearchgate.net Because the OPA reagent itself is not fluorescent and the reaction is quick, it is suitable for automated pre-column and post-column derivatization. sdiarticle4.comactascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): A widely used pre-column derivatization reagent that reacts with both primary and secondary amines to yield highly fluorescent derivatives. thermofisher.comsdiarticle4.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary aliphatic and aromatic amines to produce stable, fluorescent sulfonamides. thermofisher.comthermofisher.com The derivatives are typically separated on a reverse-phase column. sdiarticle4.com

Benzoxadiazole-based Reagents: Compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-(N,N-Dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-Py-NCS) are excellent fluorescent labeling agents that yield derivatives with strong, long-wavelength fluorescence, enabling high-sensitivity analysis. tcichemicals.comtcichemicals.com

Pyrene-based Reagents: Reagents such as 1-pyrenesulfonyl chloride provide greater sensitivity than dansyl chloride due to the strong UV absorption of the pyrene (B120774) fluorophore. thermofisher.com Another novel reagent, F-trap pyrene, is designed to react with amines and simultaneously eliminate a fluorous tag, allowing for easy removal of excess unreacted reagent by solid-phase extraction before HPLC analysis. nih.gov

Interactive Table: Common Derivatization Reagents for Amine Analysis

| Reagent Name | Abbreviation | Target Amines | Detection Method | Key Features |

| o-Phthalaldehyde | OPA | Primary | Fluorescence | Fast reaction, suitable for automation, requires a thiol co-reagent. sdiarticle4.comresearchgate.net |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | Fluorescence | Forms highly fluorescent and stable derivatives. thermofisher.comsdiarticle4.com |

| Dansyl Chloride | DNS-Cl | Primary & Secondary | Fluorescence | Forms stable sulfonamide derivatives with environment-sensitive fluorescence. sdiarticle4.comthermofisher.com |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary & Secondary | Fluorescence | Provides highly sensitive detection of labeled amino acids. tcichemicals.com |

| Phenyl isocyanate | PIC | Primary & Secondary | UV | Forms N,N'-disubstituted urea (B33335) derivatives detectable by UV. sdiarticle4.com |

| 1-Pyrenesulfonyl Chloride | - | Primary & Secondary | Fluorescence | Offers high sensitivity due to the strong absorptivity of the pyrene group. thermofisher.com |

Role of R 1 O Tolyl Ethanamine Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Enantiomerically Pure Pharmaceuticals and Bioactive Molecules

The primary application of (R)-1-(o-Tolyl)ethanamine hydrochloride is as a starting material or intermediate in the synthesis of high-value, optically active compounds, particularly for the pharmaceutical industry. Its inherent chirality is transferred to the target molecule, which is a crucial aspect in the development of drugs, as different enantiomers of a molecule can exhibit vastly different biological activities.

This building block is featured in several patents for the synthesis of novel compounds aimed at treating a range of conditions. For instance, it has been cited as a key reactant in the preparation of pyrazolopyridine derivatives that function as kinase inhibitors, potentially for use in oncology. It is also a cited starting material for RORgamma modulators, which are investigated for the treatment of autoimmune and inflammatory diseases. Another patented application involves its use in creating pyrazolo-oxazine-diones, which have been identified as potentially useful for treating or preventing thromboembolic disorders.

Table 1: Examples of Bioactive Molecules Synthesized Using (R)-1-(o-Tolyl)ethanamine

| Target Molecule Class | Therapeutic Area | Patent Reference |

|---|---|---|

| Pyrazolopyridine Derivatives | Kinase Inhibition (e.g., Oncology) | WO2015089337A1 |

| RORgamma Modulators | Autoimmune/Inflammatory Diseases | WO2015066229A1 |

| Pyrazolo-oxazine-diones | Thromboembolic Disorders | US20100216776A1 |

| 2-Aminomethyl-1,4-benzodioxane Derivatives | Neuropharmacology (α2-adrenoceptor affinity) | EP0428989A2 |

The utility of (R)-1-(o-Tolyl)ethanamine extends to the synthesis of agents targeting the central nervous system. A notable example is its use in the preparation of chiral 2-aminomethyl-1,4-benzodioxane derivatives. These compounds have been synthesized and studied for their significant affinity for α2-adrenoceptors. Ligands that interact with these receptors are of great interest in neuropharmacology for their potential roles in modulating neurotransmitter release and treating various neurological and psychiatric conditions. The synthesis involves reacting (R)-1-(o-Tolyl)ethanamine with a suitable electrophile to construct the final chiral molecule, where the amine's stereocenter is a critical determinant of the product's biological activity.

Applications in Agrochemical and Fine Chemical Synthesis

The principles of chirality are as important in agrochemicals as they are in pharmaceuticals, as stereochemistry can dictate a compound's efficacy and environmental impact. Chiral amines are often used to produce enantiomerically pure pesticides and herbicides. However, despite its potential, specific, documented examples of this compound being used in the synthesis of commercial or developmental agrochemicals are limited in the public domain literature. Its application appears to be more concentrated in the area of pharmaceutical research. As a fine chemical, its primary role remains that of a specialized intermediate for high-value synthesis, predominantly for bioactive molecules.

Development of Chiral Ligands and Catalysts from (R)-1-(o-Tolyl)ethanamine Derivatives

Chiral amines are frequently used as precursors for the synthesis of chiral ligands, which are subsequently complexed with metals to form catalysts for asymmetric reactions. These catalysts are pivotal in modern organic synthesis, allowing for the creation of chiral molecules from achiral starting materials with high enantioselectivity.

While the development of ligands from chiral phenylethylamines is a common strategy, specific research detailing the synthesis of prominent, widely used ligands or catalysts derived directly from (R)-1-(o-Tolyl)ethanamine is not extensively reported. The potential exists to convert the amine into derivative structures like oxazolines, salen-type ligands, or phosphine-amine ligands, but dedicated studies focusing on the o-tolyl variant and the performance of its derived catalysts are not as prevalent as for other chiral amines.

Stereochemical Control in Complex Molecular Architectures

The fundamental role of a chiral building block like (R)-1-(o-Tolyl)ethanamine is to exert stereochemical control during the construction of a larger, more complex molecule. By incorporating this enantiomerically pure fragment, chemists can ensure that the resulting product has the desired three-dimensional arrangement at that specific position.

This method of stereocontrol is evident in the pharmaceutical applications mentioned previously (Section 6.1). In the synthesis of pyrazolopyridine derivatives or 2-aminomethyl-1,4-benzodioxanes, the (R)-configuration of the ethanamine unit is directly transferred to the final product. The amine serves as a chiral handle, and its stereocenter remains intact throughout the synthetic sequence. This strategy is a powerful and straightforward way to achieve enantiopurity in the final target molecule, bypassing the need for challenging asymmetric catalysis or chiral resolution steps later in the synthesis. The steric bulk of the o-tolyl group can also influence the conformational preferences of the molecule, further guiding the stereochemical outcome of subsequent reaction steps.

Q & A

What are the optimal synthetic routes for (R)-1-(o-Tolyl)ethanamine hydrochloride, and how do reaction conditions influence enantiomeric purity?

Basic Question

The synthesis of this compound typically involves chiral resolution or asymmetric reductive amination. For example, enantioselective reductive amination of 3-(3-trifluoromethylphenyl)propanal with chiral amines under microwave irradiation (70°C, 30 min) can achieve high yields (85–90%) and enantiomeric excess (ee) >99% . Alternatively, resolution of racemic mixtures using chiral resolving agents like (R)-(-)-mandelic acid in ethanol has been demonstrated for structurally similar compounds, yielding >99.8% ee after crystallization . Key factors include solvent choice, temperature control, and catalyst loading to minimize racemization.

How can researchers validate enantiomeric purity and address discrepancies in spectroscopic data?

Advanced Question

Enantiomeric purity is best determined via chiral HPLC or polarimetry. For HPLC, use a Chiralpak AD-H column with a hexane/isopropanol mobile phase (90:10 v/v) at 1.0 mL/min, monitoring UV absorption at 254 nm . Discrepancies in NMR or mass spectra (e.g., unexpected peaks in H-NMR) may arise from residual solvents or diastereomeric byproducts. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., CHClN: calculated 183.0815) . If optical rotation values conflict with literature, recheck solvent purity and temperature, as these factors significantly affect measurements .

What are the stability profiles of this compound under varying storage conditions?

Basic Question

The compound is hygroscopic and should be stored in sealed containers under inert gas (N or Ar) at 2–8°C. Accelerated stability studies indicate decomposition >5% after 6 months at 25°C, primarily due to hydrochloride dissociation. For long-term storage, lyophilization in amber vials is recommended . Monitor via periodic TLC or HPLC to detect degradation products (e.g., free amine or o-tolyl ketone).

How does this compound serve as an intermediate in drug discovery?

Advanced Question

This chiral amine is a key intermediate in synthesizing bioactive molecules. For instance, analogs like (R)-1-(4-tert-butylphenyl)-N-methylethanamine hydrochloride have shown antifungal activity (IC = 0.8 µM against Candida albicans) . Its o-tolyl group enhances metabolic stability in vivo, making it valuable for CNS-targeting prodrugs. Methodologically, coupling with fluorinated aryl halides via Buchwald-Hartwig amination (Pd(dba), Xantphos, 110°C) yields potent kinase inhibitors .

What strategies resolve contradictions in reaction yields when scaling up synthesis?

Advanced Question

Scale-up discrepancies often stem from inefficient mixing or heat transfer. For microwave-assisted reactions (e.g., reductive amination), ensure consistent irradiation distribution by using segmented flow reactors . If resolution efficiency drops at larger scales, optimize crystallization kinetics: slower cooling rates (0.5°C/min) and seeding with pre-formed (R)-enantiomer crystals improve ee% by 15–20% . Statistical DOE (design of experiments) can identify critical parameters (e.g., pH, solvent ratio) affecting yield .

What safety protocols are essential for handling this compound in the laboratory?

Basic Question

Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation; use fume hoods during weighing. In case of skin contact, wash immediately with copious water (≥15 min) and apply 1% acetic acid to neutralize residual HCl . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste (UN#: not classified, but treat as corrosive) .

How can researchers troubleshoot low yields in chiral resolution processes?

Advanced Question

Low yields during resolution may result from poor solubility of diastereomeric salts. Screen alternative resolving agents (e.g., dibenzoyl-D-tartaric acid) or adjust solvent polarity (e.g., ethanol/water mixtures). For the mandelic acid method, increasing the molar ratio of resolving agent to racemate (1.2:1) enhances salt formation efficiency by 30% . Racemization of the undesired (S)-enantiomer can be achieved via refluxing in aqueous HCl (2M, 12 h), recovering >90% of the racemate for reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.